molecular formula C17H15F2NO3 B2511935 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate CAS No. 1794751-06-6

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate

Cat. No.: B2511935
CAS No.: 1794751-06-6
M. Wt: 319.308
InChI Key: UKGGCSCTPOMOSS-UHFFFAOYSA-N
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Description

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate is an organic compound that features both difluorophenyl and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3,5-difluoroaniline with an appropriate acyl chloride or anhydride under basic conditions.

    Esterification: The resulting amide can then be esterified with p-tolylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,5-Difluorophenyl)amino)-2-oxoethyl acetate
  • 2-((3,5-Difluorophenyl)amino)-2-oxoethyl benzoate
  • 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate

Uniqueness

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate is unique due to the presence of both difluorophenyl and p-tolyl groups, which can impart specific chemical and physical properties. These properties might include enhanced stability, specific reactivity patterns, or unique biological activities compared to similar compounds.

Properties

IUPAC Name

[2-(3,5-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)6-17(22)23-10-16(21)20-15-8-13(18)7-14(19)9-15/h2-5,7-9H,6,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGGCSCTPOMOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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